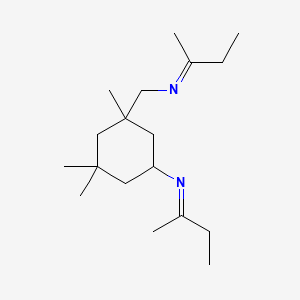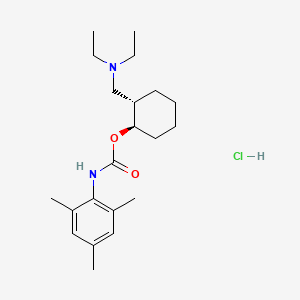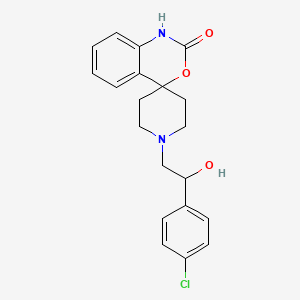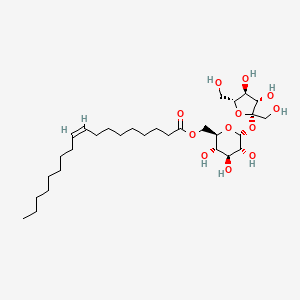
Sucrose, 6-oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose, 6-oleate is a type of sugar ester, specifically an ester formed between sucrose and oleic acid. Sugar esters are known for their biocompatibility and extensive industrial applications as surfactants, emulsifiers, and stabilizers
Preparation Methods
Synthetic Routes and Reaction Conditions
Sucrose, 6-oleate can be synthesized through both chemical and enzymatic methods. The chemical synthesis typically involves the esterification of sucrose with oleic acid in the presence of a catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out at elevated temperatures to facilitate the esterification process .
Enzymatic synthesis, on the other hand, employs lipases as biocatalysts. This method is preferred for its mild reaction conditions and higher selectivity. The reaction is often conducted in a solvent-free system at temperatures around 65°C . Immobilized lipases from Candida antarctica or Rhizomucor miehei are commonly used for this purpose .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysis due to its environmental benefits and efficiency. The process includes the use of high-speed homogenization and high-intensity ultrasound to reduce the particle size of sucrose crystals, enhancing the reaction efficiency . The reaction is carried out in a stirred tank bioreactor with immobilized lipase and molecular sieves to control water activity .
Chemical Reactions Analysis
Types of Reactions
Sucrose, 6-oleate undergoes various chemical reactions, including:
Esterification: Formation of the ester bond between sucrose and oleic acid.
Hydrolysis: Breakdown of the ester bond in the presence of water, yielding sucrose and oleic acid.
Transesterification: Exchange of the ester group with another alcohol or acid.
Common Reagents and Conditions
Esterification: Catalysts like sulfuric acid or lipases, temperatures around 65°C
Hydrolysis: Acidic or basic conditions, water as a reagent.
Transesterification: Base catalysts like sodium methoxide, methanol as a reagent.
Major Products Formed
Esterification: this compound.
Hydrolysis: Sucrose and oleic acid.
Transesterification: New esters depending on the alcohol or acid used.
Scientific Research Applications
Sucrose, 6-oleate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sucrose, 6-oleate involves its interaction with lipid membranes and proteins. As a surfactant, it reduces surface tension and enhances the solubility of hydrophobic compounds. In drug delivery, it facilitates the penetration of active ingredients through the skin by altering the lipid domains of the stratum corneum . The molecular targets include lipid bilayers and membrane proteins, which are affected by the compound’s ability to disrupt lipid packing and increase membrane fluidity .
Comparison with Similar Compounds
Similar Compounds
Sucrose monolaurate: Another sugar ester with similar surfactant properties but derived from lauric acid.
Sucrose palmitate: Ester of sucrose and palmitic acid, used in similar applications as sucrose, 6-oleate.
Sucrose stearate: Ester of sucrose and stearic acid, known for its emulsifying properties.
Uniqueness of this compound
This compound stands out due to its specific fatty acid component, oleic acid, which imparts unique properties such as enhanced biocompatibility and stability. Its ability to form stable emulsions and its effectiveness as a transdermal permeation enhancer make it particularly valuable in pharmaceutical and cosmetic applications .
Properties
CAS No. |
13102-49-3 |
|---|---|
Molecular Formula |
C30H54O12 |
Molecular Weight |
606.7 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C30H54O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)39-19-22-24(34)26(36)27(37)29(40-22)42-30(20-32)28(38)25(35)21(18-31)41-30/h9-10,21-22,24-29,31-32,34-38H,2-8,11-20H2,1H3/b10-9-/t21-,22-,24-,25-,26+,27-,28+,29-,30+/m1/s1 |
InChI Key |
VULKNVKJDGOLJA-JSJITEFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


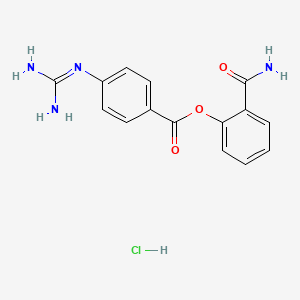

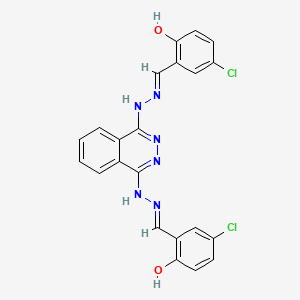
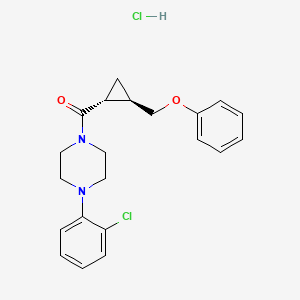
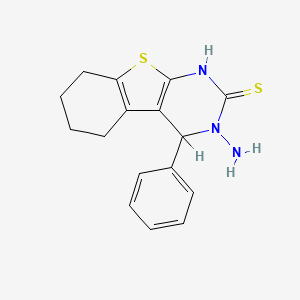
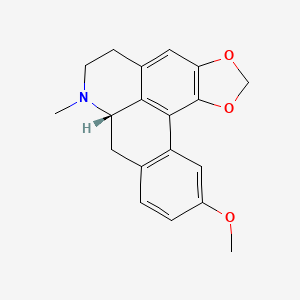
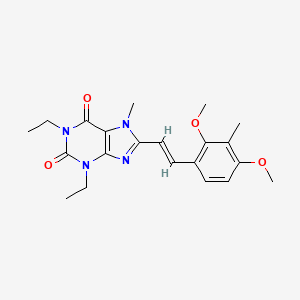

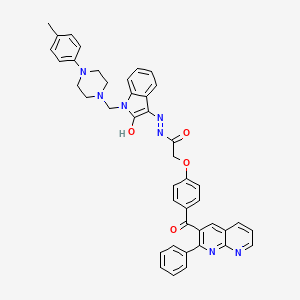

![methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B15189561.png)
